![molecular formula C14H18Cl2N2O3S B4172989 N~1~-cyclopentyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4172989.png)
N~1~-cyclopentyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~1~-cyclopentyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CPP-115, is a novel compound that has gained significant attention in the field of neuroscience. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the degradation of GABA, an inhibitory neurotransmitter in the central nervous system (CNS). Inhibition of GABA-AT by CPP-115 leads to an increase in the concentration of GABA in the brain, which has been shown to have beneficial effects in the treatment of various neurological disorders.
Mechanism of Action
The mechanism of action of CPP-115 involves the inhibition of N~1~-cyclopentyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide-AT, which leads to an increase in the concentration of N~1~-cyclopentyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide in the brain. N~1~-cyclopentyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability in the CNS. The increased concentration of N~1~-cyclopentyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide in the brain leads to a decrease in neuronal excitability, which has been shown to have beneficial effects in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPP-115 have been extensively studied in preclinical models. In animal studies, CPP-115 has been shown to increase the concentration of N~1~-cyclopentyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide in the brain, which leads to a decrease in neuronal excitability. This decrease in neuronal excitability has been shown to have anticonvulsant, antiepileptic, and anxiolytic effects. In addition, CPP-115 has been shown to reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of CPP-115 is its high selectivity for N~1~-cyclopentyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide-AT, which makes it a potent and specific inhibitor of this enzyme. This selectivity reduces the risk of off-target effects and makes CPP-115 a valuable tool for studying the role of N~1~-cyclopentyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide in the CNS. However, one of the limitations of CPP-115 is its poor solubility in water, which makes it difficult to administer in vivo. This limitation can be overcome by using appropriate solvents or by formulating CPP-115 as a prodrug.
Future Directions
CPP-115 has shown promising results in preclinical studies, and there is a growing interest in its potential therapeutic applications in various neurological disorders. Some of the future directions for research on CPP-115 include:
1. Clinical trials to evaluate the safety and efficacy of CPP-115 in humans for the treatment of epilepsy, addiction, and anxiety disorders.
2. Development of novel formulations of CPP-115 to improve its solubility and bioavailability.
3. Studies to investigate the long-term effects of CPP-115 on neuronal function and behavior.
4. Identification of new targets for CPP-115 and other N~1~-cyclopentyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide-AT inhibitors.
5. Studies to investigate the role of N~1~-cyclopentyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide-AT in other neurological disorders, such as Parkinson's disease and schizophrenia.
In conclusion, CPP-115 is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. Further research is needed to evaluate its safety and efficacy in humans and to explore its potential as a tool for studying the role of N~1~-cyclopentyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide in the CNS.
Scientific Research Applications
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety disorders. In preclinical studies, CPP-115 has been shown to have anticonvulsant, antiepileptic, and anxiolytic effects. In addition, CPP-115 has been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
N-cyclopentyl-2-(2,4-dichloro-N-methylsulfonylanilino)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3S/c1-22(20,21)18(13-7-6-10(15)8-12(13)16)9-14(19)17-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFOVPYXIOMXPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.